molecular formula C11H15NO B14845308 3-Cyclopropoxy-4-ethyl-2-methylpyridine

3-Cyclopropoxy-4-ethyl-2-methylpyridine

Cat. No.: B14845308
M. Wt: 177.24 g/mol
InChI Key: QZOIMXJQDXTCAJ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-ethyl-2-methylpyridine is an organic compound with the molecular formula C11H15NO It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the third position, an ethyl group at the fourth position, and a methyl group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-ethyl-2-methylpyridine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylpyridine with ethyl bromide in the presence of a strong base such as sodium hydride. The resulting 4-ethyl-2-methylpyridine is then subjected to a cyclopropanation reaction using cyclopropyl bromide and a suitable catalyst, such as palladium on carbon, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a packed column with a suitable catalyst can be employed to achieve high yields of the target compound with minimal purification steps .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-ethyl-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxy-4-ethyl-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-ethyl-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropoxy group and ethyl substituent contribute to its binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-ethyl-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its reactivity and potential for forming stable complexes with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-cyclopropyloxy-4-ethyl-2-methylpyridine

InChI

InChI=1S/C11H15NO/c1-3-9-6-7-12-8(2)11(9)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3

InChI Key

QZOIMXJQDXTCAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1)C)OC2CC2

Origin of Product

United States

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